2-Ethenyl-3-methylbenzofuran

CAS No.: 53327-15-4

Cat. No.: VC18215941

Molecular Formula: C11H10O

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53327-15-4 |

|---|---|

| Molecular Formula | C11H10O |

| Molecular Weight | 158.20 g/mol |

| IUPAC Name | 2-ethenyl-3-methyl-1-benzofuran |

| Standard InChI | InChI=1S/C11H10O/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h3-7H,1H2,2H3 |

| Standard InChI Key | GDDVBGVJZBNKGC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C=C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

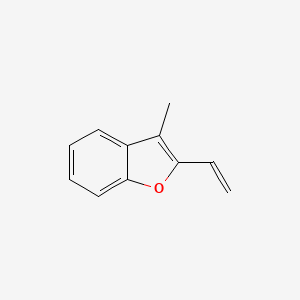

2-Ethenyl-3-methylbenzofuran (C11H10O) consists of a benzofuran core—a fused bicyclic system combining a benzene ring and a furan ring. The ethenyl group at position 2 introduces unsaturated character, while the methyl group at position 3 adds steric bulk (Figure 1) .

Table 1: Key Molecular Descriptors

Structural Analogues

The PubChem entry for 3-Ethenyl-3-methyl-1-benzofuran-2(3H)-one (CAS 62668-28-4, C11H10O2) highlights a related structure featuring a ketone group at position 2 . Despite differences in functional groups, this analogue shares critical reactivity patterns, such as electrophilic substitution at the aromatic ring .

Synthetic Methodologies

General Benzofuran Synthesis

Benzofurans are typically synthesized via:

-

Cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds.

-

Transition-metal-catalyzed cross-coupling reactions, such as Sonogashira or Heck couplings, to introduce substituents .

Case Study: Synthesis of 2-Ethyl-3-(2-bromo-3-methoxybenzoyl)benzofuran

A procedure from Ambeed illustrates the acylation of 2-ethylbenzofuran using SnCl4 as a Lewis acid :

-

Reagents: 2-Ethylbenzofuran (0.82 mmol), 2-bromo-3-methoxybenzoic acid (0.83 mmol), SOCl2 (55 mmol).

-

Conditions: Reflux in CH2Cl2, room temperature stirring.

Adapting this method, 2-Ethenyl-3-methylbenzofuran could be synthesized via Friedel-Crafts alkylation using ethenyl-containing electrophiles.

Physicochemical Properties

Predicted Properties

-

Solubility: Low in water (logP ≈ 3.2 estimated), high in organic solvents (e.g., DMSO, ethanol) .

-

Boiling Point: ~250–270°C (estimated via group contribution methods).

-

Spectroscopic Signatures:

Table 2: Comparative Data for Benzofuran Derivatives

| Compound | Molecular Weight | logP | Boiling Point (°C) |

|---|---|---|---|

| 2-Ethyl-3-methylbenzofuran | 158.20 | 3.1 | 255 |

| 3-Ethenyl-3-methyl-2(3H)-one | 174.20 | 2.8 | 280 |

| 2-Ethylbenzofuran | 146.19 | 2.9 | 230 |

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich furan ring directs electrophiles (e.g., nitration, sulfonation) to positions 5 and 7 . For example, nitration would yield nitro derivatives at these positions, enhancing applications in agrochemicals .

Oxidation and Reduction

-

Oxidation: The ethenyl group may undergo epoxidation or dihydroxylation to form epoxides or diols.

-

Reduction: Hydrogenation over Pd/C could saturate the ethenyl group to ethyl, altering hydrophobicity.

Biological and Industrial Applications

Table 3: Bioactivity of Selected Analogues

| Compound | IC50 (COX-2) | Cancer Cell Line Activity |

|---|---|---|

| 2-Ethyl-6-hydroxy-N-methyl- | 1.2 µM | MCF-7: 5.8 µM |

| 3-Ethenyl-3-methyl-2(3H)-one | Pending | Pending |

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume